molecular formula C15H7Cl2NO4 B5567677 3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Cat. No.: B5567677
M. Wt: 336.1 g/mol
InChI Key: LIARMWIEXVDOCD-UHFFFAOYSA-N
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Description

3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a useful research compound. Its molecular formula is C15H7Cl2NO4 and its molecular weight is 336.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.9752131 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC15H7Cl2NO4
Molecular Weight336.13 g/mol
LogP4.3588
Polar Surface Area57.288 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

The structure of the compound includes a benzoic acid moiety and an isoindole derivative, which contribute to its biological activity .

Research indicates that this compound interacts with various biological targets. Its mechanisms of action may involve:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular homeostasis.
  • Modulation of Signaling Pathways : It may influence G protein-coupled receptor (GPCR) signaling pathways, which are crucial for various physiological responses .

Pharmacological Effects

The pharmacological profile of this compound suggests several potential therapeutic applications:

  • Anti-inflammatory Activity : Preliminary studies indicate that the compound may reduce inflammation by modulating cytokine production.
  • Antioxidant Properties : The presence of dioxo groups in its structure suggests potential antioxidant activity, which could protect cells from oxidative stress.
  • Antimicrobial Effects : Some studies have reported inhibitory effects on bacterial growth, indicating potential use as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anti-inflammatory Effects : A study demonstrated that the compound reduced the levels of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
  • Antioxidant Activity Assessment : Research evaluating the antioxidant capacity revealed that it scavenged free radicals effectively, supporting its role in protecting against oxidative damage .
  • Antimicrobial Testing : In vitro assays showed that the compound exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds related to 3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid exhibit promising anticancer properties. For instance:

  • Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer models.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may modulate inflammatory pathways, providing a basis for further investigation into its use as an anti-inflammatory agent.

Polymer Additives

The unique chemical structure allows for the incorporation of this compound into polymer matrices. This can enhance material properties such as thermal stability and mechanical strength.

Nanocomposite Development

In nanotechnology, this compound can serve as a functionalizing agent for nanoparticles, improving their dispersion in polymer matrices and enhancing their performance in applications like drug delivery systems.

Synthetic Intermediate

This compound is also utilized as an intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the synthesis of more complex molecules.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant tumor inhibition in vitro and in vivo models.
Study 2Anti-inflammatory EffectsShowed reduced inflammatory markers in treated models.
Study 3Polymer ApplicationsEnhanced mechanical properties in polymer blends containing the compound.

Properties

IUPAC Name

3-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2NO4/c16-11-5-9-10(6-12(11)17)14(20)18(13(9)19)8-3-1-2-7(4-8)15(21)22/h1-6H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIARMWIEXVDOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.